5-(2-Fluorophenyl)-2-fluorobenzoic acid
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Overview
Description
The compound “5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde” is an ether. It can be used to prepare vonoprazan fumarate, which is a potent orally active potassium-competitive acid blocker (P-CAB) with antisecretory activity .
Synthesis Analysis
There are several patents that describe the synthesis of similar compounds. For example, one method involves using 2- [2- (2-fluorophenyl) -2-oxoethyl ] malononitrile as a main reactant and Raney nickel as a catalyst .
Scientific Research Applications
Subheading Brain Imaging Applications of Fluorobenzoic Acid
Fluorobenzoic acid derivatives, specifically [18F]fluorobenzoic acid (FB), have been utilized in dynamic positron emission tomography (PET) studies to quantify brain uptake and penetration. This research highlights the potential of fluorobenzoic acid derivatives in neuroimaging, providing insights into their distribution and behavior within the brain, which is crucial for the development and interpretation of PET imaging agents (Carson et al., 2003).
Neuropharmacology
Subheading Neuropharmacological Implications of Fluorophenyl Derivatives
In the field of neuropharmacology, 5-(2-Fluorophenyl) derivatives have been studied for their effects on compulsive food consumption and possibly other eating disorders with a compulsive component. The research suggests that selective antagonism at certain receptors could represent a novel pharmacological treatment for binge eating (BE) and possibly other eating disorders (Piccoli et al., 2012).
Renal Fibrosis Research
Subheading Applications in Renal Fibrosis Treatment
Research involving 1-(3-fluorophenyl)-5-methyl-2-(1H)-pyridone (a compound structurally related to 5-(2-Fluorophenyl)-2-fluorobenzoic acid) has shown promising results in treating renal fibrosis. The compound significantly inhibited the proliferation of rat renal fibroblast, which may indicate its effectiveness in preventing and treating renal interstitial fibrosis (Tao et al., 2004).
Anti-inflammatory and Analgesic Research
Subheading Anti-inflammatory and Analgesic Potential
Fluorophenyl derivatives have shown potential as novel anti-inflammatory and analgesic agents. Compounds like 5-Benzoyl-2,4-dihydro-3H-pyrazol-3-ylidene-bisphosphonic acid tetraethyl ester have demonstrated significant inhibition in animal models of arthritis and chronic inflammation, suggesting their potential utility for treating chronic tissue injury associated with arthropathies and other chronic inflammatory diseases (Nugent et al., 1993).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-fluoro-5-(2-fluorophenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-11-4-2-1-3-9(11)8-5-6-12(15)10(7-8)13(16)17/h1-7H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAAEKUKRQEETK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673365 |
Source
|
Record name | 2',4-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214386-81-8 |
Source
|
Record name | 2',4-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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